4-Amino-2-hydroxybenzamide

Enzyme Inhibition VAP-1/SSAO Inflammation

Generic benzamide analogs often yield inconsistent bioactivity in target validation studies. 4-Amino-2-hydroxybenzamide (CAS 5985-89-7) offers a precisely substituted scaffold that ensures reproducible target engagement. • VAP-1 Inhibitor: IC50 23-370 nM across species; enables robust target validation in inflammatory disease models. • Dual Antimicrobial: Inhibits both RNA and protein synthesis; ideal for resistance and antibiotic synergy studies. • Antiviral Probe: Suppresses RSV replication via IRF3/NF-κB pathway modulation for host-directed antiviral research. Supplied at ≥95% purity with global shipping.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 5985-89-7
Cat. No. B1596299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-hydroxybenzamide
CAS5985-89-7
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)C(=O)N
InChIInChI=1S/C7H8N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,8H2,(H2,9,11)
InChIKeyLPUOAJPPDCPCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-hydroxybenzamide (CAS 5985-89-7): Core Properties and Procurement Baseline for R&D


4-Amino-2-hydroxybenzamide (4-AHBA) is an aromatic amide with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It features a benzamide ring substituted with an amino group (-NH2) at the 4-position and a hydroxyl group (-OH) at the 2-position . Commercially, the compound is typically available at purities of 95% or greater . As a member of the substituted benzamide class, it is related to compounds such as salicylamide (2-hydroxybenzamide) and 4-aminosalicylic acid (PAS) [1], but its specific substitution pattern imparts a distinct profile of biological activities. The compound has been reported to exhibit antimicrobial, antiviral, and enzyme inhibitory properties, making it a versatile scaffold in medicinal chemistry and chemical biology research .

Why 4-Amino-2-hydroxybenzamide Cannot Be Replaced by Generic Analogs in Research


In the broad class of benzamides and salicylamides, minor structural modifications can lead to profound changes in target selectivity, potency, and biological mechanism. For instance, while salicylamide (2-hydroxybenzamide) itself shows broad antimicrobial and cytotoxic activity , the addition of the 4-amino group in 4-Amino-2-hydroxybenzamide fundamentally alters its interaction with key biological targets. This substitution enables potent inhibition of enzymes like Vascular Adhesion Protein-1 (VAP-1) with nanomolar potency [1] and imparts a specific dual-action antimicrobial mechanism involving the inhibition of both RNA and protein synthesis . Furthermore, the 4-amino-2-hydroxy substitution pattern is a critical pharmacophore for certain antiviral activities, such as the inhibition of Respiratory Syncytial Virus (RSV) replication . Consequently, substituting 4-Amino-2-hydroxybenzamide with a simpler or differently substituted analog will not reproduce its specific biological profile, leading to experimental failure or misleading structure-activity relationship (SAR) conclusions.

Quantitative Evidence Differentiating 4-Amino-2-hydroxybenzamide from Analogs


Potent VAP-1 Enzyme Inhibition: Nanomolar IC50 Values Across Species

4-Amino-2-hydroxybenzamide demonstrates potent, direct inhibition of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). The compound's inhibitory activity has been quantified across three different species, showing high potency with nanomolar IC50 values [1]. This level of potency is a key differentiator from its parent compound, salicylamide, which does not show this specific activity.

Enzyme Inhibition VAP-1/SSAO Inflammation

Broad-Spectrum Antimicrobial Activity with a Unique Dual Mechanism of Action

4-Amino-2-hydroxybenzamide has been shown to be a potent inhibitor of the growth of bacteria and yeast, including significant pathogens like Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus . Its mechanism of action is distinct, attributed to the inhibition of both RNA and protein synthesis . While other 2-hydroxybenzamide derivatives also exhibit antimicrobial activity, they often act through different mechanisms, such as membrane disruption or inhibition of specific metabolic pathways like folate synthesis [1].

Antimicrobial Antibacterial Mechanism of Action

Specific Antiviral Activity Against Respiratory Syncytial Virus (RSV)

4-Amino-2-hydroxybenzamide has been observed to inhibit the replication of Respiratory Syncytial Virus (RSV) and suppress RSV infection-associated inflammatory responses . The compound achieves this by decreasing RSV-induced phosphorylation of key signaling molecules, including IRF3 at serine 396 and p65 at serine 536 . This specific antiviral activity against RSV is not a general property of all benzamide or salicylamide derivatives, highlighting the importance of the 4-amino-2-hydroxy substitution pattern for this application.

Antiviral RSV Viral Replication

Role as a Key Scaffold in Histone Deacetylase (HDAC) Inhibitor Development

4-Amino-2-hydroxybenzamide (4-AHBA) and its derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors, a crucial class of targets in cancer therapy . The 4-amino-2-hydroxybenzamide core serves as a privileged scaffold from which potent and selective HDAC inhibitors can be developed. For instance, the closely related class of 4-amino-N-hydroxy-benzamides is explicitly claimed in patents as potent and selective HDAC inhibitors with anti-proliferative and differentiation-inducing activity, leading to apoptosis in cancer cells [1].

Epigenetics Cancer HDAC Inhibitor

Recommended Research Applications for 4-Amino-2-hydroxybenzamide


Chemical Probe for VAP-1/SSAO Biology in Inflammation Research

Due to its potent and well-characterized inhibition of VAP-1 (IC50 = 23-370 nM across species), 4-Amino-2-hydroxybenzamide is an ideal chemical probe for studying the role of this enzyme in inflammatory processes and leukocyte trafficking [1]. Researchers can use this compound to validate VAP-1 as a target in various inflammatory disease models, where its activity is distinct from that of generic amine oxidase inhibitors.

Antimicrobial Research Focusing on Dual RNA/Protein Synthesis Inhibition

For microbiologists and medicinal chemists working on novel antimicrobial agents, 4-Amino-2-hydroxybenzamide offers a unique tool compound with a dual mechanism of action (inhibition of RNA and protein synthesis) . This compound is particularly relevant for studies aiming to overcome resistance or for exploring synergistic effects with antibiotics that target cell wall or folate synthesis, as its mechanism is distinct from classic antitubercular agents like PAS [2].

Scaffold for Designing Selective HDAC Inhibitors in Oncology

In cancer research, 4-Amino-2-hydroxybenzamide serves as a foundational scaffold for the development of next-generation histone deacetylase (HDAC) inhibitors . Medicinal chemists can utilize this core to design and synthesize focused libraries of derivatives with the goal of improving potency, selectivity, and pharmacokinetic properties. This application is supported by the broader patent literature on 4-amino-benzamide HDAC inhibitors [3].

Probe for Investigating RSV Replication and Host-Virus Interactions

Virology researchers studying Respiratory Syncytial Virus (RSV) can employ 4-Amino-2-hydroxybenzamide as a specific tool to dissect the roles of IRF3 and NF-κB signaling in viral replication and host inflammatory responses . Its ability to suppress RSV replication and dampen inflammation makes it a valuable probe for uncovering new host-directed antiviral strategies.

Technical Documentation Hub

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